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molecular formula C14H22O2 B3056956 2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol CAS No. 75546-54-2

2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol

Cat. No. B3056956
M. Wt: 222.32 g/mol
InChI Key: BHVGRRDNGXMZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06717020B2

Procedure details

A pressure container was charged with 62.4 g (0.38 mol) of 2-methyl-6-t-butylphenol, 14.7 g (0.076 mol) of a methanol solution containing 28% sodium methoxide and 17.4 g (0.076 mol) of titanium tetraethoxide. The mixture was heated under reduced pressure to distill a mixture of 13.0 g (0.41 mol) of methanol and 14.1 g (0.31 mol) of ethanol out of the reaction system. Thereafter, 53.2 g (0.92 mol) of allyl alcohol and 38.7 g (0.42 mol) of toluene were added to the reaction system and the atmosphere in the reaction system was replaced by nitrogen. Then, the reaction system was tightly closed, heated up to 210° C. and kept at that temperature for 7 hours. Then, the reaction system was cooled to room temperature. A sample of the reaction solution was analyzed by gas-chromatography. The desied product, 3-(3-t-butyl-4-hydroxy-5-methylphenyl)propanol was obtained in a yield of 78%.
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
titanium tetraethoxide
Quantity
17.4 g
Type
catalyst
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
14.1 g
Type
reactant
Reaction Step Three
Quantity
53.2 g
Type
reactant
Reaction Step Four
Quantity
38.7 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:3]=1[OH:12].CO.C[O-].[Na+].C(O)C.[CH2:21]([OH:24])[CH:22]=[CH2:23].C1(C)C=CC=CC=1>[O-]CC.[O-]CC.[O-]CC.[O-]CC.[Ti+4]>[C:8]([C:4]1[CH:5]=[C:6]([CH2:23][CH2:22][CH2:21][OH:24])[CH:7]=[C:2]([CH3:1])[C:3]=1[OH:12])([CH3:9])([CH3:11])[CH3:10] |f:2.3,7.8.9.10.11|

Inputs

Step One
Name
Quantity
62.4 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C(C)(C)C)O
Name
Quantity
14.7 g
Type
reactant
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
titanium tetraethoxide
Quantity
17.4 g
Type
catalyst
Smiles
[O-]CC.[O-]CC.[O-]CC.[O-]CC.[Ti+4]
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
CO
Name
Quantity
14.1 g
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
53.2 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
38.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
to distill
CUSTOM
Type
CUSTOM
Details
Then, the reaction system was tightly closed
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction system was cooled to room temperature

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C)CCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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